molecular formula C10H8ClN5 B7501774 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine

5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine

Cat. No. B7501774
M. Wt: 233.66 g/mol
InChI Key: WSLPSVJNLGXWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine, also known as CPI, is a synthetic compound that has been extensively studied for its potential use in the treatment of cancer. CPI belongs to the class of indole-based kinase inhibitors, which are known to inhibit the activity of various kinases that play a crucial role in the progression of cancer.

Mechanism of Action

5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine exerts its anticancer activity by inhibiting the activity of various kinases that play a crucial role in the progression of cancer. It has been shown to inhibit FLT3, JAK2, and c-KIT, which are known to be overexpressed in various types of cancer. Inhibition of these kinases leads to the induction of apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects
5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine has been shown to have a potent anticancer activity against various types of cancer cells, including leukemia, breast cancer, and lung cancer. It has also been shown to induce apoptosis in cancer cells, leading to their death. 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine is its potent anticancer activity against various types of cancer cells. It has also been shown to have a low toxicity profile, making it a promising candidate for cancer therapy. However, one of the limitations of 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine. One of the directions is to improve its solubility in water, which can enhance its bioavailability and efficacy in vivo. Another direction is to evaluate its efficacy in combination with other anticancer drugs, which can enhance its anticancer activity. Furthermore, the potential use of 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine in the treatment of other diseases, such as autoimmune disorders, can also be explored. Overall, the research on 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine has the potential to lead to the development of novel anticancer drugs with improved efficacy and safety.

Synthesis Methods

The synthesis of 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine involves the reaction of 5-chloroindole-2-carboxylic acid with ethyl oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminopyrimidine to form the final product, 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine. The synthesis method of 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine has been optimized to improve its yield and purity, making it a viable candidate for further research.

Scientific Research Applications

5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the activity of various kinases that play a crucial role in the progression of cancer, such as FLT3, JAK2, and c-KIT. 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

5-chloro-9H-pyrimido[4,5-b]indole-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5/c11-4-2-1-3-5-6(4)7-8(12)15-10(13)16-9(7)14-5/h1-3H,(H5,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLPSVJNLGXWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C3=C(N=C(N=C3N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine

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